Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the following steps :
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Final Conversion to this compound: The final step involves methylation and amination to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactions and the use of automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with potential therapeutic benefits.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidines, which are often evaluated for their biological activities .
Scientific Research Applications
Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Another pyrrolopyrimidine derivative with similar biological activities.
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular properties.
7-alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Studied for its anticancer potential.
Uniqueness
Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a promising candidate for further development in medicinal chemistry .
Properties
Molecular Formula |
C8H8N4O2 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)5-2-4-6(9)10-3-11-7(4)12-5/h2-3H,1H3,(H3,9,10,11,12) |
InChI Key |
HEKJOIPDVRWFCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N=CN=C2N1)N |
Origin of Product |
United States |
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